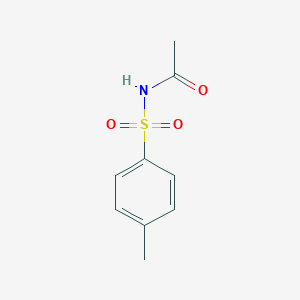

N-(4-methylphenyl)sulfonylacetamide

説明

Overview of Sulfonamide Derivatives in Chemical Research

Sulfonamides, characterized by the -SO₂NH- functional group, are a prominent class of compounds with a rich history and diverse applications. frontiersrj.comnih.gov Initially recognized for their groundbreaking antibacterial properties, they were the first class of synthetic antimicrobial agents to be used systemically. wikipedia.orgslideshare.net The discovery of Prontosil in the 1930s and its subsequent in vivo conversion to the active metabolite, sulfanilamide, marked a turning point in the fight against bacterial infections. openaccesspub.orgresearchgate.net This breakthrough paved the way for the development of a vast library of sulfonamide-based drugs. wikipedia.org

Beyond their well-established role in medicine, sulfonamide derivatives are integral to various areas of chemical research. They serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. ijarsct.co.infrontiersrj.com Their unique electronic and structural properties also make them valuable in the design of functional materials and catalysts. The reactivity of the sulfonamide group allows for a wide range of chemical modifications, leading to derivatives with tailored properties. frontiersrj.com

Significance of N-(4-methylphenyl)sulfonylacetamide in Advanced Chemical Science

This compound, a member of the N-acylsulfonamide subclass, holds particular interest in advanced chemical science. nih.gov N-acylsulfonamides are structurally similar to sulfonamides but feature an additional carbonyl group, which can influence their physicochemical properties and potential for molecular interactions. nih.govnih.gov This structural modification can impact factors such as acidity and hydrogen bonding capabilities, making them intriguing targets for research. nih.gov

The study of this compound and its analogues contributes to a deeper understanding of structure-property relationships within the N-acylsulfonamide class. nih.gov Research into its synthesis, characterization, and potential applications provides valuable data for the design of new molecules with specific functions. acs.orgrsc.org

Research Objectives and Scope for this compound

The primary research objectives for this compound are centered on its fundamental chemical properties and potential as a building block in further chemical synthesis. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and reliable methods for its preparation and thoroughly characterizing its molecular structure and physicochemical properties. nih.govresearchgate.net

Spectroscopic and Crystallographic Analysis: Utilizing techniques such as NMR, IR, mass spectrometry, and X-ray crystallography to elucidate its detailed structural features. nih.govresearchgate.netnist.gov

Exploration as a Precursor: Investigating its utility as a starting material for the synthesis of more complex molecules and materials.

This article will focus exclusively on these core research areas, providing a detailed scientific overview of this compound.

Historical Context of Sulfonamide Chemistry Relevant to this compound Research

The journey of sulfonamide chemistry began in the early 20th century within the dye industry. huvepharma.com In 1932, the discovery that a red dye, Prontosil, could combat bacterial infections in mice was a landmark event. researchgate.nethuvepharma.com This led to the realization that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery spurred a "sulfa craze," with numerous sulfonamide derivatives being synthesized and investigated. huvepharma.com

The widespread use of sulfa drugs before the advent of penicillin saved countless lives during World War II. wikipedia.orghuvepharma.com The success of these early antibacterial agents also led to the exploration of sulfonamides for other therapeutic applications, including diuretics and hypoglycemic agents. openaccesspub.org The development of the Federal Food, Drug, and Cosmetic Act in 1938 was, in part, a response to the need for safety and efficacy testing of these new drugs. wikipedia.orghuvepharma.com This rich history underscores the foundational importance of sulfonamide chemistry in the development of modern chemical and pharmaceutical research.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7-3-5-9(6-4-7)14(12,13)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJCFOOIOSGZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301544 | |

| Record name | N-(4-methylphenyl)sulfonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888-33-1 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 144080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1888-33-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methylphenyl)sulfonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[(4-methylphenyl)sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to N-(4-methylphenyl)sulfonylacetamide and Related Compounds

The construction of the N-acylsulfonamide moiety, a key structural feature in many biologically active compounds, can be accomplished through several reliable synthetic pathways. dergipark.org.trnih.gov

The most straightforward method for preparing this compound involves the direct acylation of p-toluenesulfonamide (B41071). A notable example is the synthesis from Sodium N-chloro-p-toluenesulfonamide (Chloramine-T). The reaction of Chloramine-T with an excess of acetyl chloride in a mixture of water and methylene (B1212753) chloride at room temperature can produce N-acetyl-4-methyl-benzenesulfonamide in high yield (96%). dergipark.org.tr This method provides an efficient route using readily available starting materials. dergipark.org.tr

Alternative direct approaches include the reaction of anhydrous p-toluenesulfonic acid with primary amines in the presence of a catalyst and a dehydrating agent like molecular sieves. google.comgoogle.com While p-toluenesulfonyl chloride is a highly reactive precursor for creating sulfonamides, its use can lead to environmental concerns due to the formation of acidic byproducts. google.com Therefore, methods starting directly from p-toluenesulfonic acid or its salts are considered more environmentally benign. google.comorganic-chemistry.org Broader strategies for sulfonamide synthesis also involve the coupling of nitroarenes with arylboronic acids and potassium pyrosulfite, or the reaction of thiols with amines. organic-chemistry.orgrsc.org

The acylation of the parent sulfonamide is a conventional and widely used method for generating N-acylsulfonamides. nih.gov However, the low reactivity of the sulfonamide nitrogen can necessitate harsh reaction conditions or the use of additives. nih.gov Acylating agents such as carboxylic anhydrides or acyl chlorides are commonly employed. tandfonline.com

A more advanced strategy is the N-transacylation of sulfonamides, which involves the exchange of an existing N-acyl group for a new one. acs.orgacs.org This transformation is particularly useful for diversifying a common N-acylsulfonamide intermediate. acs.org For instance, N-tosylpivalamide can be converted to this compound in 97% yield by stirring overnight in acetyl chloride with a suitable catalyst. acs.org This method is advantageous as it can be performed in a one-pot manner and tolerates a wide variety of functional groups. acs.org N-acylbenzotriazoles have also been successfully used as acylating agents for sulfonamides in the presence of a base like sodium hydride, yielding N-acylsulfonamides in good to excellent yields (76-100%). researchgate.net

To overcome the low reactivity of sulfonamides in acylation reactions, various catalytic systems have been developed. Metal hydrogen sulfates, such as aluminum hydrogen sulfate (B86663) (Al(HSO4)3) and zinc hydrogen sulfate (Zn(HSO4)4), have been utilized to catalyze the N-acylation of sulfonamides. dergipark.org.tr

Lewis acids, particularly metal triflates, are highly effective catalysts. Copper(II) triflate (Cu(OTf)2) in catalytic amounts (as low as 0.001 equivalents) can efficiently promote the acylation of sulfonamides using either carboxylic anhydrides or acyl chlorides. tandfonline.com Other metal triflates including Al(OTf)3, Fe(OTf)3, Ga(OTf)3, In(OTf)3, and Er(OTf)3 are also suitable for this transformation. tandfonline.com For transacylation reactions, ferric chloride (FeCl3) has proven to be an effective catalyst, enabling the exchange of N-acyl groups under mild conditions. acs.orgacs.org Other catalysts like GaCl3 and RuCl3·xH2O can also be used for this purpose. acs.org The use of these catalysts allows for mild reaction conditions, operational simplicity, and tolerance of various functional groups. tandfonline.comacs.org

| Catalyst | Acylating Agent | Substrate | Product | Yield (%) | Reference |

| Cu(OTf)₂ | Acetic Anhydride | p-Toluenesulfonamide | This compound | 98 | tandfonline.com |

| FeCl₃ | Acetyl Chloride | N-tosylpivalamide | This compound | 97 | acs.org |

| None | Acetyl Chloride | Chloramine-T | This compound | 96 | dergipark.org.tr |

| NaH | N-p-tolylbenzotriazole | p-Toluenesulfonamide | N,4-di(p-tolyl)benzenesulfonamide | 95 | researchgate.net |

Derivatization Strategies for this compound Analogs

Derivatization of the parent this compound structure allows for the systematic exploration of structure-activity relationships and the fine-tuning of physicochemical properties. nih.gov Modifications can be introduced at the N-aryl group or the acyl moiety.

Varying the substitution on the N-aryl ring of the sulfonamide provides a direct method for creating analogs. The general synthesis involves the reaction of a substituted aniline (B41778) with p-toluenesulfonyl chloride. For example, the synthesis of 4-methyl-N-(4-methylphenyl)benzenesulfonamide is achieved by reacting 4-methylaniline with p-toluenesulfonyl chloride. researchgate.net This straightforward nucleophilic substitution allows for the introduction of a wide array of substituted phenyl groups at the sulfonamide nitrogen, enabling the study of electronic and steric effects on the molecule's properties.

| N-Aryl Precursor | Sulfonyl Chloride | Product | Yield (%) | Reference |

| 4-methylaniline | p-Toluenesulfonyl chloride | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | N/A | researchgate.net |

Altering the acyl group attached to the sulfonamide nitrogen is another key derivatization strategy. This can be achieved through the direct acylation of p-toluenesulfonamide with different acylating agents or via transacylation protocols. acs.orgprepchem.com

For instance, N-(chloroacetyl)-4-chlorobenzenesulfonamide can be synthesized by refluxing 4-chlorobenzenesulfonamide (B1664158) with chloroacetyl chloride. prepchem.com A similar strategy can be applied to p-toluenesulfonamide to yield N-(chloroacetyl)-p-toluenesulfonamide, a reactive intermediate where the chlorine atom is susceptible to nucleophilic substitution. The synthesis of analogs with bulky acyl groups, such as the pivaloyl group, can also be accomplished. Transacylation offers a powerful tool for this purpose; for example, N-(tert-butylsulfonyl)acetamide can be converted to the corresponding benzamide (B126) derivative using benzoyl chloride. acs.org

| Sulfonamide Precursor | Acylating Agent | Product | Reference |

| p-Toluenesulfonamide | Pivaloyl Chloride | N-(p-Tolylsulfonyl)pivalamide | acs.org |

| 4-chlorobenzenesulfonamide | Chloroacetyl chloride | N-(chloroacetyl)-4-chlorobenzenesulfonamide | prepchem.com |

| p-Toluenesulfonamide | Chloroacetyl chloride | N-(chloroacetyl)-p-toluenesulfonamide |

Incorporation into Complex Heterocyclic Systems (e.g., Thiazole (B1198619), Pyrazole (B372694), Thiophene)

The this compound moiety can be integrated into various heterocyclic rings, which are significant pharmacophores in medicinal chemistry. This integration can be achieved by either constructing the sulfonylacetamide onto a pre-existing heterocycle or by forming the heterocyclic ring from a sulfonylacetamide-containing precursor.

Thiazole Derivatives:

The synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives often starts from 2-aminothiazole (B372263). For instance, reacting 2-aminothiazole with 4-methylbenzenesulfonyl chloride in the presence of sodium acetate (B1210297) and water yields 4-methyl-N-(thiazol-2-yl)benzenesulfonamide. nih.gov This general approach can be adapted to produce a variety of substituted N-(thiazol-2-yl)benzenesulfonamides by using different sulfonyl chlorides. nih.gov

Another prominent method for thiazole synthesis is the Hantzsch synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.com This method allows for the construction of the thiazole ring itself, which can then be further functionalized. For example, substituted phenacyl bromides can be reacted with thiourea (B124793) in ethanol, often with a catalyst like copper silicate (B1173343), to produce 2-amino-4-substituted-thiazoles in high yields. nanobioletters.com These can then be subjected to sulfonylation to attach the desired (4-methylphenyl)sulfonyl group.

Interactive Table 1: Synthesis of Substituted 2-Amino-4-phenylthiazole Derivatives

| Entry | Substituted Phenacyl Bromide | Product | Yield (%) |

| 1 | Phenacyl bromide | 2-Amino-4-phenylthiazole | 95 |

| 2 | 4-Methylphenacyl bromide | 2-Amino-4-(p-tolyl)thiazole | 92 |

| 3 | 4-Chlorophenacyl bromide | 2-Amino-4-(4-chlorophenyl)thiazole | 94 |

| 4 | 4-Bromophenacyl bromide | 2-Amino-4-(4-bromophenyl)thiazole | 93 |

| Data sourced from a study on copper silicate catalyzed synthesis. nanobioletters.com |

Pyrazole Derivatives:

The construction of pyrazole rings containing a sulfonylacetamide-related moiety can be achieved through several pathways. A common method involves the cyclization of a suitable precursor with hydrazine (B178648) or its derivatives. nih.gov For instance, highly functionalized phenylaminopyrazoles can be prepared in a one-pot reaction from active methylene reagents, phenylisothiocyanate, and a substituted hydrazine. nih.gov

The Vilsmeier-Haack reaction is another powerful tool for functionalizing pyrazoles, allowing for the introduction of a formyl group which can be a handle for further modifications. researchgate.netchemmethod.com For example, 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes have been synthesized by reacting hydrazones with phosphoryl trichloride (B1173362) in dimethylformamide. chemmethod.com While not directly producing this compound derivatives, these methods illustrate the strategies for building functionalized pyrazole cores that could be elaborated to include the desired sulfonylacetamide group.

Thiophene (B33073) Derivatives:

The synthesis of thiophene derivatives bearing sulfonamide groups is an active area of research. researchgate.net One of the classical methods for thiophene ring formation is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is treated with a sulfur source like phosphorus pentasulfide. pharmaguideline.comderpharmachemica.com Another important route is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com

Once the thiophene ring is formed, it can be functionalized. For example, palladium-catalyzed cross-coupling reactions can be used to attach aryl groups to the thiophene ring. youtube.com A thiophene-2-sulfonyl chloride can be reacted with an appropriate amine to form the sulfonamide bond, or a pre-formed sulfonylacetamide can be incorporated into a thiophene synthesis scheme.

Suzuki Cross-Coupling Reactions in Sulfonylacetamide Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has found application in the synthesis of precursors for sulfonylacetamides. mdpi.comnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. mdpi.comnih.gov

In the context of N-(aryl)sulfonylacetamide synthesis, the Suzuki reaction can be used to construct the biaryl core of more complex analogs. rsc.org For instance, a halogenated aryl sulfonylacetamide could be coupled with an arylboronic acid, or a boronic acid-functionalized sulfonylacetamide could be coupled with an aryl halide. This allows for the modular and efficient assembly of a wide range of substituted derivatives.

The reaction conditions for Suzuki couplings can be varied, including the choice of palladium catalyst, base, and solvent. mdpi.com Research has focused on developing more efficient and environmentally friendly catalyst systems, such as using palladium nanoparticles. mdpi.com

Interactive Table 2: Example of Suzuki Cross-Coupling for Aryl-Thiophene Synthesis

| Aryl Boronic Acid | Thiophene Partner | Catalyst | Product |

| 4-Nitrophenylboronic acid | 2-Bromothiophene | Palladium catalyst | 2-(4-Nitrophenyl)thiophene |

| 4-Methylphenylboronic acid | 2-Bromothiophene | Palladium catalyst | 2-(4-Methylphenyl)thiophene |

| Illustrative examples based on reported Suzuki-Miyaura syntheses of aryl-thiophenes. youtube.com |

Advancements in Green Chemistry Principles for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and related compounds to reduce environmental impact and improve sustainability. jocpr.comresearchgate.net These principles include minimizing waste, using safer solvents, and employing catalytic reactions to increase efficiency. jocpr.comresearchgate.net

For the synthesis of this compound and its analogs, several green chemistry approaches are relevant:

Use of Greener Solvents: Traditional organic solvents are often hazardous and difficult to dispose of. Green chemistry promotes the use of alternatives like water, supercritical CO2, and bio-based solvents. jocpr.com

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. jocpr.com For instance, the use of a reusable copper silicate catalyst in thiazole synthesis is an example of this principle in action. nanobioletters.com Palladium nanoparticles are also being explored as more sustainable catalysts for reactions like the Suzuki coupling. mdpi.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net One-pot reactions and tandem processes contribute to higher atom economy. nih.gov

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure reduces energy consumption. researchgate.net Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy use. organic-chemistry.org

The development of eco-efficient methods, such as the solvothermal reduction for synthesizing magnetic Pd-Fe bimetallic nanoparticles for Suzuki couplings, which avoids the need for external reducing agents, exemplifies the progress in sustainable chemical synthesis. rsc.org

Molecular Structure and Conformational Analysis

Crystallographic Investigations of N-(4-methylphenyl)sulfonylacetamide

X-ray crystallography has provided precise data on the solid-state structure of this compound (C₉H₁₁NO₃S). The compound crystallizes in the monoclinic space group P2₁/c. researchgate.net

Table 1: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₉H₁₁NO₃S |

| Molecular Weight | 213.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2514 (6) |

| b (Å) | 5.1900 (3) |

| c (Å) | 20.5873 (13) |

| β (°) | 95.070 (2) |

| Volume (ų) | 984.63 (11) |

| Z | 4 |

Data obtained at T = 100 K. researchgate.netnih.gov

The asymmetric unit of this compound contains a single molecule. researchgate.netnih.gov A key conformational feature is the relative orientation of the amide group and the benzene (B151609) ring. The dihedral angle between the mean plane of the benzene ring and the mean plane of the amide group is 76.7 (3)°. researchgate.netnih.gov Within the amide group, the C=O and N-H bonds adopt a trans conformation, a common feature observed in related structures. researchgate.netnih.gov

The crystal packing of this compound is dominated by a network of hydrogen bonds. These non-covalent interactions are crucial in stabilizing the crystal lattice. gatech.edu The primary interactions involve N-H···O and C-H···O hydrogen bonds. researchgate.netnih.gov Specifically, the sulfamoyl N-H group acts as a hydrogen bond donor to a sulfonyl oxygen atom of a neighboring molecule, while the amide N-H group donates to a carbonyl oxygen of another adjacent molecule. nih.gov

The hydrogen bonding network gives rise to distinct supramolecular architectures. Molecules of this compound are linked by pairs of C-H···O hydrogen bonds to form inversion dimers, which are characterized by an R₂²(8) ring motif. researchgate.netnih.gov These dimers are further interconnected by N-H···O and additional C-H···O hydrogen bonds, creating an infinite tape-like structure that extends along the b-axis of the crystal. researchgate.netnih.gov

Conformational Analysis of the Sulfonamide and Amide Moieties

The conformation of the sulfonamide and amide groups is a critical aspect of the molecular structure of this compound. The geometry around the sulfur atom is approximately tetrahedral. The C=O and N-H bonds of the amide group are oriented trans to each other. researchgate.netnih.gov The mean plane of the benzene ring and the amide group are significantly twisted with respect to each other, as indicated by the large dihedral angle of 76.7 (3)°. researchgate.netnih.gov In related sulfonamides, the conformation can be described by key torsion angles, such as the C-S-N-C angle, which in one case was found to be -58.38 (14)°, indicating a twisted conformation. nih.gov

Torsion Angle Analysis in Related Sulfonamide Derivatives

Torsion angles are essential for describing the three-dimensional shape of a molecule. In sulfonamide derivatives, the torsion angles around the S-N and S-C bonds are of particular interest. For example, in N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, the C-S-N-C torsion angle is -58.38 (14)°, which defines the twist in the molecule. nih.gov The orientation of the sulfonyl oxygen atoms relative to the benzene ring is described by the O-S-C-C torsion angles. nih.gov A broader analysis of small molecule conformations from crystallographic databases reveals that certain torsion angles are preferred due to the minimization of steric strain and the optimization of electronic interactions. acs.org For instance, in N-arylsulfonamides, the conformation is often a balance between steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Quantum Chemical Analysis

Quantum chemical methods are instrumental in dissecting the electronic architecture of N-(4-methylphenyl)sulfonylacetamide. These analyses reveal how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of sulfonylacetamide systems. By approximating the electron density of the molecule, DFT calculations can accurately predict its geometric and electronic properties. Theoretical studies on related sulfonamide compounds often employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. These calculations are foundational for geometry optimization, which is the first step toward predicting other properties like vibrational frequencies and electronic transitions.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity. For molecules with potential nonlinear optical (NLO) properties, a smaller HOMO-LUMO gap often correlates with higher polarizability, which is a prerequisite for enhanced NLO response.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often correlates with higher reactivity and NLO activity. |

This table is generated based on general principles of Frontier Molecular Orbital Theory.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential. Red regions, indicating negative potential, are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. Conversely, blue regions, indicating positive potential, are prone to nucleophilic attack and are usually located around hydrogen atoms. For this compound, the MEP map would highlight the oxygen atoms of the sulfonyl and acetyl groups as the most electron-rich areas, while the hydrogen atoms of the methyl and amine groups would be the most electron-deficient sites.

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the distribution of electrons among the atoms. This analysis helps in understanding the electrostatic interactions within the molecule and with its environment. In this compound, the Mulliken charges would likely show that the oxygen and nitrogen atoms carry significant negative charges, while the sulfur and carbonyl carbon atoms possess positive charges. The hydrogen atoms would have small positive charges. This charge distribution is crucial for understanding the molecule's polarity and its ability to form hydrogen bonds.

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the interpretation of experimental data. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum that can be compared with experimental results to confirm the molecular structure. Similarly, the chemical shifts of ¹H and ¹³C atoms can be calculated to predict the NMR spectrum. These predictions are valuable for structural elucidation and for understanding the electronic environment of the different nuclei within the molecule.

| Spectroscopic Technique | Predicted Parameters | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups and confirmation of molecular structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (¹H and ¹³C) | Information about the electronic environment of individual atoms and the connectivity of the molecule. |

This table outlines the general application of computational spectroscopy.

Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational chemistry provides a direct route to calculate the first hyperpolarizability of a molecule. For compounds like this compound, the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO properties. DFT calculations can be employed to compute the components of the first hyperpolarizability tensor and the total hyperpolarizability value. A high value of β indicates a strong NLO response, making the molecule a candidate for NLO applications.

Molecular Modeling and Dynamics Simulations

While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, significant insights into its three-dimensional structure and intermolecular interactions can be gleaned from crystallographic studies of closely related analogs.

A pivotal study on 4-methyl-N-(4-methylphenyl)benzenesulfonamide, a structurally analogous compound, reveals key conformational features that are likely shared with this compound. researchgate.net In the crystalline state, the molecule is not planar, with the two aromatic rings adopting a significant dihedral angle relative to each other. researchgate.net The molecular structure is stabilized by intramolecular hydrogen bonds. researchgate.net In the crystal lattice, molecules of this analog are linked by intermolecular N-H···O hydrogen bonds, forming dimeric structures. researchgate.net

Molecular dynamics simulations, though not specifically reported, would be a valuable tool to explore the conformational flexibility of this compound in different environments, such as in aqueous solution or when interacting with a biological target. Such simulations could reveal the dynamic range of the dihedral angles, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules, providing a more complete picture of its behavior than a static crystal structure.

Table 1: Key Structural Features of a Close Analog, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide researchgate.net

| Feature | Description |

| Dihedral Angle | The two aromatic rings are positioned at a dihedral angle of 70.53 (10)°. |

| Intramolecular Bonds | A weak intramolecular C—H···O hydrogen bond contributes to the molecular conformation, forming an S(6) ring motif. |

| Intermolecular Bonds | In the crystal structure, inversion-related molecules form dimers through pairs of N—H···O hydrogen bonds, creating an R2(2)(8) graph-set motif. |

| Molecular Conformation | The molecule exhibits a bent conformation at the nitrogen atom. |

This data is for the structurally similar compound 4-Methyl-N-(4-methylphenyl)benzenesulfonamide and is used to infer the likely structural properties of this compound.

Computational Approaches in Drug Design Relevant to Sulfonylacetamides (e.g., Prediction of Activity Spectra for Substance - PASS)

Computational methods are integral to modern drug discovery, and sulfonylacetamides, including this compound, are amenable to such analyses. These approaches help in prioritizing compounds for synthesis and biological testing by predicting their potential therapeutic activities and other properties.

One such powerful tool is the Prediction of Activity Spectra for Substances (PASS). PASS is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large training set of known biologically active compounds. The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). semanticscholar.org

While a specific PASS prediction for this compound is not publicly available, the known biological activities of the broader sulfonamide class of compounds can be used to anticipate its likely predicted activities. Sulfonamides are known to exhibit a wide range of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. nih.govnih.gov Therefore, a PASS analysis of this compound would likely predict a spectrum of similar activities.

Quantitative Structure-Activity Relationship (QSAR) studies on other acetamidosulfonamide derivatives have demonstrated the utility of computational models in predicting biological activity, such as antioxidant potential. researchgate.net These models use molecular descriptors to correlate the chemical structure with observed biological activity, enabling the design of new derivatives with enhanced potency. researchgate.net

Molecular docking is another crucial computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. For sulfonylacetamide derivatives, docking studies have been employed to understand their mechanism of action as enzyme inhibitors, for instance, against urease. nih.gov Such studies can elucidate key interactions, like hydrogen bonds and electrostatic interactions, that are critical for biological activity. nih.gov

Table 2: Illustrative Example of a Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antibacterial | > 0.7 | < 0.1 |

| Antifungal | > 0.6 | < 0.2 |

| Anti-inflammatory | > 0.5 | < 0.3 |

| Carbonic anhydrase inhibitor | > 0.5 | < 0.2 |

| Antineoplastic | > 0.4 | < 0.3 |

| Diuretic | > 0.3 | < 0.4 |

Disclaimer: This table is a hypothetical illustration based on the known activities of the sulfonamide class of compounds and does not represent an actual PASS prediction for this compound.

The integration of these computational tools allows for a rational approach to the design and discovery of new drug candidates based on the this compound scaffold.

Enzyme Inhibition Mechanisms Associated with this compound and Analogs

The ability of this compound and related compounds to inhibit specific enzymes is a key area of investigation. Understanding these mechanisms provides a foundation for their potential therapeutic applications.

Mimicry of Natural Substrates

While direct evidence for this compound mimicking para-aminobenzoic acid (PABA) is not explicitly detailed in the provided information, the broader class of sulfonamides is well-known for this mechanism. Sulfonamides are structural analogs of PABA, a crucial component for folic acid synthesis in many bacteria. By competing with PABA for the active site of dihydropteroate (B1496061) synthase, an essential enzyme in the folate pathway, sulfonamides disrupt the production of folic acid, thereby inhibiting bacterial growth. This mimicry is a cornerstone of the antibacterial action of the sulfonamide class of drugs.

Target Enzyme Identification and Binding Affinity (e.g., Urease Inhibition)

A significant focus of research has been on the inhibition of urease by this compound analogs. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov This enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach. nih.gov Inhibition of urease is therefore a promising strategy for treating infections caused by such bacteria. niscpr.res.in

Studies have shown that sulfonamide derivatives can be potent urease inhibitors. For instance, a series of N-phenylacetamide derivatives containing a sulfonamide moiety demonstrated significant inhibitory activity against jack bean urease, with some compounds being up to 198 times more potent than the standard inhibitor thiourea (B124793). nih.gov The mechanism of inhibition often involves the interaction of the sulfonamide group with the nickel ions in the active site of the urease enzyme. dergipark.org.tr The sulfur atom of the sulfonamide can chelate the nickel ions, effectively blocking the enzyme's catalytic activity. dergipark.org.tr

The binding affinity of these inhibitors is influenced by the various substituents on the molecule. For example, in a study of 4-substituted N-phenylacetamide derivatives, the order of anti-urease activity was found to be methoxy (B1213986) > chloro > methyl > fluoro > ethyl, indicating that both the type and electronic properties of the substituent affect the inhibitory potency. nih.gov

Table 1: Urease Inhibition Data for Selected N-phenylacetamide Derivatives

| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 11b | 2-methyl | 0.12 |

| 11f | 4-methoxy | Not specified |

| 11h | 2-fluoro | Not specified |

| Thiourea | (Standard) | 23.76 |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Data sourced from a study on new sulfonamide-1,2,3-triazole-acetamide derivatives. nih.gov

Disruption of Key Metabolic Pathways

The primary mechanism by which sulfonamides, the parent class of this compound, exert their effect is through the disruption of the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By inhibiting dihydropteroate synthase, sulfonamides prevent the formation of dihydrofolic acid, a precursor to folic acid. This disruption of a critical metabolic pathway ultimately halts bacterial growth and replication.

Antimicrobial Action: Elucidation of Molecular Mechanisms

The antimicrobial properties of this compound and its analogs are a direct consequence of their ability to interfere with essential cellular processes in bacteria and fungi.

Antibacterial Mechanisms Against Specific Bacterial Strains

Sulfonamides are effective against a broad spectrum of gram-positive and certain gram-negative bacteria. nih.gov Their primary antibacterial mechanism, as previously mentioned, is the competitive inhibition of dihydropteroate synthase. This leads to a depletion of folic acid, which is vital for bacterial survival.

Recent research has also explored other potential antibacterial mechanisms. For example, some thiazole-containing N-phenylacetamide derivatives have been shown to cause cell membrane rupture in bacteria like Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com This suggests that in addition to metabolic pathway disruption, some analogs may exert their antibacterial effect by compromising the structural integrity of the bacterial cell.

The effectiveness of these compounds can vary depending on the bacterial strain and the specific chemical structure of the analog. For instance, in a study of N-(4-((4-arylthiazol-2-yl)amino)phenyl)acetamide derivatives, the presence and position of substituents on the phenyl ring significantly influenced the antibacterial activity against Xoo. mdpi.com A 4-fluoro substitution on the benzene (B151609) ring was found to be most effective. mdpi.com

Antifungal Mechanisms

The antifungal activity of compounds related to this compound is also an area of active investigation. While the precise mechanisms for this specific compound are not fully elucidated in the provided context, general antifungal mechanisms of related classes of compounds offer insights.

One of the primary targets for antifungal agents is the fungal cell wall and membrane. Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall. nih.gov Its synthesis is a potential target for antifungal drugs. Another key target is ergosterol (B1671047), a major component of the fungal cell membrane. Some antifungal agents act by inhibiting enzymes involved in the ergosterol biosynthesis pathway, leading to a disruption of membrane integrity. nih.govnih.gov

Furthermore, some antifungal compounds are thought to interfere with amino acid synthesis or transport. nih.gov For example, the antifungal agent cispentacin is believed to disrupt amino acid metabolism. nih.gov It is plausible that this compound or its analogs could exert antifungal effects through similar mechanisms, although further research is needed to confirm this.

Anti-inflammatory Pathway Modulation

The anti-inflammatory effects of this compound are primarily attributed to its influence on key enzymatic pathways and mediators involved in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Selectivity and Inhibition

This compound belongs to a class of compounds known as sulfonamides, which are recognized for their anti-inflammatory properties. A key mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. nih.govfda.gov The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining, and COX-2, which is inducible and is upregulated at sites of inflammation. nih.govfda.gov

Compounds that selectively inhibit COX-2 over COX-1 are desirable as they can provide anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. fda.gov The structural features of this compound, particularly the 4-methylphenylsulfonyl group, are common in molecules designed as selective COX-2 inhibitors. nih.govscholarsresearchlibrary.com This specific chemical group, also found in the well-known COX-2 inhibitor Celecoxib (B62257), fits into a larger, more accommodating active site in the COX-2 enzyme, a space not available in the more constricted COX-1 active site. abcam.comyoutube.com

Research on structurally related compounds provides strong evidence for the probable COX-2 selectivity of this compound. For instance, studies on a series of 4-methylsulfonylphenyl derivatives demonstrated clear preferential inhibition of COX-2 over COX-1, with some analogues achieving high selectivity indices. nih.gov Similarly, pyrazole (B372694) derivatives incorporating an N-(4-phenyl)sulfonylacetamide moiety have been reported to exhibit good activity and selectivity towards the COX-2 enzyme. mdpi.com The reference compound, Celecoxib, which features a similar p-toluenesulfonamide (B41071) group, is a potent and selective COX-2 inhibitor. abcam.com

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Celecoxib | 15 | 0.04 | 375 |

| Compound 4 (4-methylsulfonylphenyl derivative) | - | - | 124 |

| Compound 6b (4-methylsulfonylphenyl derivative) | - | - | 131 |

| Compound 6e (4-methylsulfonylphenyl derivative) | - | - | 119 |

| 3-[5-(4-methylphenyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonyl azide (B81097) (8a) | >100 | 5.16 | >19.3 |

Interactions with Inflammatory Mediators

Beyond COX inhibition, the anti-inflammatory effects of compounds like this compound can involve modulation of various inflammatory mediators. The inflammatory response is a complex process involving the release of cytokines and other signaling molecules. mdpi.com Key pro-inflammatory cytokines include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are often regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.gov

Compounds containing a methylsulfonyl moiety have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. nih.gov This inhibition, in turn, can lead to a decrease in the expression and production of TNF-α and IL-6. nih.gov For example, methylsulfonylmethane has been demonstrated to protect cardiac cells from inflammation by reducing TNF-α-induced IL-6 production and transcript expression. nih.gov The activation of NF-κB is a critical step for the induction of IL-6 and TNF-α in macrophages stimulated by inflammatory triggers. nih.gov Therefore, it is plausible that this compound modulates the inflammatory response by interfering with the NF-κB pathway, thereby reducing the levels of key pro-inflammatory cytokines.

Anticancer Activity: Investigating Cellular and Molecular Targets

Derivatives of this compound have shown potential as anticancer agents, with research pointing towards several mechanisms of action at the cellular and molecular level.

Inhibition of Tumor Cell Growth Mechanisms

Phenylacetamide derivatives have been identified as potential anticancer agents capable of inhibiting the growth of various cancer cell lines in a dose-dependent manner. nih.gov Research into Schiff bases derived from pyrazole moieties has also highlighted the anticancer potential of structures containing the N-(4-methylphenyl) group. Specifically, a Schiff base incorporating 5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide was reported as a potent antitumor agent against MCF-7 breast cancer cell lines. mdpi.com

Further studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov The growth-inhibitory effects of these compounds suggest that the acetamide (B32628) scaffold is a promising backbone for the development of new anticancer therapies.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 2b (p-nitro derivative) | PC3 | 52 |

| Compound 2c (m-nitro derivative) | PC3 | 80 |

| Compound 2c (m-nitro derivative) | MCF-7 | 100 |

| Imatinib (Reference) | PC3 | 40 |

| Imatinib (Reference) | MCF-7 | 98 |

Molecular Docking Studies on Anticancer Targets (e.g., DHFR/DNA Gyrase)

Molecular docking studies provide valuable insights into the potential mechanisms of action for anticancer compounds by predicting their binding affinity to specific molecular targets. Dihydrofolate reductase (DHFR) and DNA gyrase are two such targets crucial for cancer cell proliferation and survival. mdpi.comnih.gov

Derivatives of this compound, particularly when incorporated into larger heterocyclic structures like pyrazole Schiff bases, have been investigated for their ability to bind to these enzymes. mdpi.com In one study, Schiff bases were docked into the active sites of DHFR (PDB: 1DLS) and S. aureus DNA gyrase (PDB: 2XCT). mdpi.com The results indicated that these compounds could exhibit good binding affinity within the enzyme pockets, forming various interactions such as hydrogen bonds and arene-arene interactions. mdpi.com The docking scores suggest that these molecules have the potential to act as dual inhibitors of DHFR and DNA gyrase. mdpi.com

| Compound | Target Enzyme | Docking Score (S, kcal/mol) | Interacting Residues |

|---|---|---|---|

| Schiff Base 8a | DHFR | -10.33 | LEU 115, LYS 35, ILE 10, ILE 60, PHE 34 |

| Schiff Base 9b | DHFR | -8.89 | LEU 31, ILE 10, PHE 34, ILE 60 |

| Schiff Base 8a | DNA Gyrase | -8.58 | ASP 81, GLY 85, ILE 86, GLU 58, ILE 175, ARG 84 |

| Schiff Base 9b | DNA Gyrase | -8.21 | ASP 81, GLY 85, ILE 86, GLU 58, ILE 175, ARG 84 |

| Methotrexate (Reference) | DHFR | -8.55 | - |

| Ciprofloxacin (Reference) | DNA Gyrase | -7.91 | - |

Apoptotic Induction Pathways

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in tumor cells. nih.govnih.gov Many effective chemotherapeutic agents exert their effects by triggering apoptotic pathways. nih.gov There is evidence to suggest that this compound and its derivatives may share this capability.

The structurally related COX-2 inhibitor, Celecoxib, is known to enhance tumor cell apoptosis in vivo. abcam.com Furthermore, broader studies on phenylacetamide derivatives have shown that they can induce apoptosis in cancer cells. nih.gov The activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of this process. nih.gov Research on certain phenylacetamide derivatives has confirmed their ability to activate caspase-3 and induce DNA fragmentation, consistent with the induction of apoptosis.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. nih.gov The extrinsic pathway is triggered by the binding of ligands like TNF to death receptors, leading to the activation of initiator caspase-8. nih.gov The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which activates initiator caspase-9. nih.govnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. The ability of related compounds to activate these caspase cascades suggests that this compound may induce cancer cell death through similar apoptotic mechanisms.

Other Biological Activities: Mechanistic Insights

This section explores the mechanistic underpinnings of various biological activities attributed to this compound and its related derivatives, focusing on antidiabetic, antioxidant, immunomodulatory, and antimalarial effects.

One of the primary therapeutic strategies for managing type 2 diabetes mellitus involves the control of postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal. asm.org This can be achieved by inhibiting key carbohydrate-hydrolyzing enzymes in the digestive tract, namely α-glucosidase and α-amylase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides. asm.org α-Amylase initiates the process by hydrolyzing polysaccharides like starch into smaller oligosaccharides, which are then further broken down into glucose by α-glucosidase in the small intestine. asm.org By inhibiting these enzymes, the rate of carbohydrate digestion and subsequent glucose absorption is delayed, leading to a more gradual and lower rise in blood glucose levels. asm.orgnih.gov

Research into N-arylacetamide derivatives bearing a sulfonamide moiety has revealed significant potential for this class of compounds as inhibitors of both α-glucosidase and α-amylase. A study on a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] asm.orgnih.govthiazin-2-yl)-N-arylacetamides, which are structurally related to this compound, demonstrated potent inhibitory activity. asm.orgnih.gov

Specifically, derivatives featuring chloro, bromo, and methyl substituents on the N-aryl ring showed noteworthy inhibition of yeast α-glucosidase, with IC₅₀ values ranging from 25.88 to 46.25 µM. asm.org These values are superior to that of the standard antidiabetic drug, acarbose (B1664774) (IC₅₀ = 58.8 µM). asm.orgnih.gov Similarly, derivatives with chloro, bromo, and nitro groups were found to be potent inhibitors of the α-amylase enzyme, with IC₅₀ values between 7.52 and 15.06 µM, which are also lower than that of acarbose (IC₅₀ = 17.0 µM). asm.org

Kinetic studies of the most potent compound from the series, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] asm.orgnih.govthiazin-2-yl)acetamide, revealed different modes of inhibition for the two enzymes. It acted as a non-competitive inhibitor of α-glucosidase, meaning it binds to a site on the enzyme other than the active site, affecting the enzyme's efficiency but not its substrate binding. asm.org In contrast, it was found to be a competitive inhibitor of α-amylase, indicating that it competes with the natural substrate for the enzyme's active site. asm.org

Table 1: In Vitro α-Glucosidase and α-Amylase Inhibition by N-Arylacetamide Derivatives

| Compound Type | Target Enzyme | IC₅₀ Range (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-Arylacetamide Derivatives | α-Glucosidase | 25.88 - 46.25 | 58.8 | asm.org |

| N-Arylacetamide Derivatives | α-Amylase | 7.52 - 15.06 | 17.0 | asm.org |

Antioxidants are compounds that can prevent or delay cellular damage caused by oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov The sulfonamide scaffold has been identified as a valid structure for the development of antioxidant drugs. benthamdirect.comresearchgate.net The antioxidant mechanism of sulfonamides is not fully elucidated but is thought to involve their ability to scavenge free radicals and activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the body's endogenous antioxidant response. benthamdirect.comresearchgate.net

The antioxidant potential of a compound is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. youtube.com The DPPH method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change that can be measured spectrophotometrically. youtube.comnih.gov

Studies on various sulfonamide derivatives have demonstrated their capacity as free radical scavengers. A series of synthesized acetamidosulfonamide derivatives were investigated for their antioxidant properties, with some compounds showing potent radical scavenging activity. researchgate.net Another study on sulfonamide derivatives containing coumarin (B35378) moieties also reported moderate to good radical scavenging activities, with IC₅₀ values in the DPPH assay ranging from 0.66 to 1.75 mM. nih.gov Notably, the presence of a methyl group on the phenyl ring, as in the case of this compound, was found to have a significant positive effect on the radical scavenging activity in that particular study. nih.gov Similarly, sulfonamide derivatives of gallic acid have shown antioxidant activities comparable to their parent molecule, indicating that the sulfonamide modification preserves this function. mdpi.com

Table 2: Antioxidant Activity of Sulfonamide Derivatives

| Compound Series | Assay | Activity Range (IC₅₀) | Key Finding | Reference |

|---|---|---|---|---|

| Acetamidosulfonamides | Radical Scavenging | Varies | Some compounds displayed potent activity. | researchgate.net |

| Coumarin-Sulfonamides | DPPH Radical Scavenging | 0.66 - 1.75 mM | A methyl group had a significant positive effect on activity. | nih.gov |

| Gallic Acid-Sulfonamides | DPPH, FRAP, ROS | Comparable to Gallic Acid | Sulfonamide modification maintains antioxidant effectiveness. | mdpi.com |

Immunomodulatory agents are substances that can modify the functioning of the immune system, either by suppressing or stimulating its activity. This property is crucial for managing autoimmune diseases, inflammation, and infections. nih.gov Polyphenolic compounds, for instance, are known to regulate immunity by interfering with immune cell function, the production of pro-inflammatory cytokines, and gene expression through pathways like NF-κB and MAPK. news-medical.net

The sulfonamide structure has also been associated with immunomodulatory effects. A study investigating sulfonamide chalcone (B49325) compounds in mice infected with the filarial parasite Brugia malayi revealed significant immunomodulatory activity. nih.gov One specific compound, designated 4t, demonstrated an anti-inflammatory effect by altering the cytokine profile. nih.gov It was found to upregulate the expression of anti-inflammatory and regulatory cytokines, specifically Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β). nih.gov Concurrently, the compound downregulated the expression of pro-inflammatory cytokines Tumor necrosis factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), as well as inducible nitric oxide synthase (iNOS), in mouse peritoneal cells. nih.gov This shift from a pro-inflammatory to an anti-inflammatory immune response suggests that such sulfonamide derivatives could be beneficial in conditions characterized by chronic inflammation. nih.gov

Sulfonamides are a historically important class of antimalarial drugs. nih.govwikipedia.org Their primary mechanism of action against the Plasmodium falciparum parasite, the deadliest species causing malaria, is the inhibition of a crucial metabolic pathway: folate biosynthesis. wikipedia.orgdrugbank.com Parasites, unlike their human hosts who obtain folate (vitamin B9) from their diet, must synthesize it de novo. wikipedia.orgyoutube.com This metabolic difference provides a selective target for the drugs. asm.org

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). drugbank.comnih.gov They are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA). youtube.comnih.gov By binding to the active site of DHPS, sulfonamides block the condensation of PABA with 6-hydroxymethyldihydropterin pyrophosphate, a critical step in the synthesis of dihydropteroic acid, a precursor to folic acid. youtube.comnih.gov This inhibition leads to a depletion of folate cofactors, which are essential for the synthesis of DNA and RNA, thereby arresting the parasite's growth and replication. youtube.comnih.gov The effectiveness of this inhibition is enhanced by the fact that infected erythrocytes tend to concentrate sulfa drugs, leading to higher intra-parasitic concentrations that are sufficient to inhibit DHPS. asm.orgnih.gov

More recently, a novel class of sulfonamides has been identified with a different antimalarial mechanism that specifically targets the transmission of the parasite from humans to mosquitoes. news-medical.net These compounds were found to potently block the sexual maturation of the parasite by targeting a parasitic protein known as Pfs16. news-medical.net This protein is located on the membrane of the parasite's vacuole and is important for the parasite's sexual conversion phase. news-medical.net By binding to and inhibiting the function of Pfs16, these sulfonamides prevent the parasite from reaching a stage where it can infect a mosquito, thereby breaking the cycle of transmission. news-medical.net

Conclusion

N-(4-methylphenyl)sulfonylacetamide, a member of the N-acylsulfonamide family, is a compound of significant interest in fundamental and applied chemical research. Its synthesis, detailed structural characterization through spectroscopic and crystallographic methods, and its potential as a precursor for more complex molecules underscore its importance. The study of this compound contributes to the broader understanding of sulfonamide chemistry and provides a foundation for the future design of novel functional molecules and materials.

Future Research Directions and Perspectives

Advanced Spectroscopic and Diffraction Studies for Detailed Structural Elucidation

A deeper understanding of the three-dimensional structure of N-(4-methylphenyl)sulfonylacetamide is crucial for understanding its chemical reactivity and biological activity. Advanced spectroscopic techniques, including multi-dimensional Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS), can provide detailed information about the compound's conformation and electronic properties.

X-ray diffraction studies have already provided valuable insights into the crystal structure of this compound. researchgate.netnih.gov These studies revealed that in the crystalline state, molecules are linked by hydrogen bonds to form dimers, which are further connected into an infinite tape-like structure. researchgate.netnih.gov Future high-resolution X-ray and neutron diffraction studies, perhaps at various temperatures and pressures, could offer even more precise information about bond lengths, angles, and intermolecular interactions. This detailed structural data is invaluable for computational modeling and drug design.

Crystallographic Data for this compound researchgate.net

| Parameter | Value |

| Molecular Formula | C9H11NO3S |

| Molecular Weight | 213.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.2514 (6) |

| b (Å) | 5.1900 (3) |

| c (Å) | 20.5873 (13) |

| β (°) | 95.070 (2) |

| Volume (ų) | 984.63 (11) |

Integration of High-Throughput Screening with Computational Methods for Target Discovery

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of compounds against biological targets. ewadirect.comdovepress.com Integrating HTS with computational methods, such as virtual screening and molecular docking, can significantly accelerate the identification of new biological targets for this compound and its derivatives. ewadirect.comnih.gov

Computational models can predict the binding affinity of the compound to various proteins, helping to prioritize which targets to investigate experimentally. nih.gov This synergistic approach has the potential to uncover novel therapeutic applications for this class of molecules.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Function

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a compound influences its biological activity. nih.govyoutube.com For this compound, systematic modifications of its chemical structure can help identify the key pharmacophoric features responsible for its biological effects.

For example, SAR studies on related sulfonamide derivatives have shown that the nature and position of substituents on the aromatic ring can significantly impact their inhibitory activity against enzymes like dihydropteroate (B1496061) synthetase. nih.gov Similar studies on this compound could involve modifying the methyl group on the phenyl ring, altering the acetyl group, or introducing different substituents to explore how these changes affect its interaction with biological targets. researchgate.netnih.gov This information is critical for designing more potent and selective analogs.

Exploration of Uncharted Biological Pathways and Molecular Targets

While sulfonamides are known to target specific enzymes, the full spectrum of biological pathways and molecular targets for this compound may not be fully understood. Future research should aim to explore these uncharted territories. Techniques such as chemical proteomics and genetic screening can be employed to identify novel protein binding partners and cellular pathways affected by the compound. nih.gov Unraveling these new mechanisms of action could open up entirely new therapeutic avenues for this compound and its derivatives.

Sustainable and Scalable Production of this compound and its Derivatives

As promising lead compounds emerge from research, the development of sustainable and scalable production methods becomes paramount. This involves optimizing synthetic routes to be more cost-effective, energy-efficient, and environmentally benign, often referred to as "green chemistry." The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the large-scale synthesis of this compound, this could involve using safer solvents, reducing the number of synthetic steps, and developing recyclable catalysts. The ability to produce these compounds on a large scale is essential for their potential translation into clinical use. chemrxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。